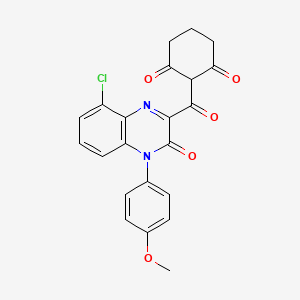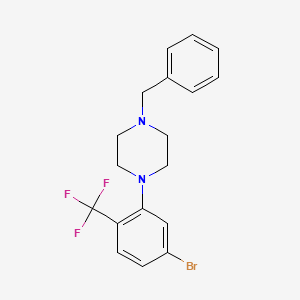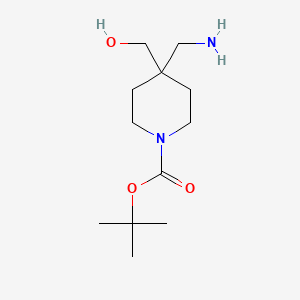
7-Hydroxyhyoscyamine
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 7-Hydroxyhyoscyamine is synthesized from hyoscyamine through the action of the enzyme hyoscyamine 6β-hydroxylase . This enzyme catalyzes the hydroxylation of hyoscyamine to form this compound. The reaction requires hyoscyamine, 2-oxoglutarate, Fe²⁺ ions, and molecular oxygen, with ascorbate acting as a stimulant .
Industrial Production Methods: Industrial production of this compound involves the cultivation of root cultures from solanaceous plants, which produce large amounts of tropane alkaloids . The enzyme hyoscyamine 6β-hydroxylase is then used to convert hyoscyamine to this compound in a controlled environment .
Análisis De Reacciones Químicas
Types of Reactions: 7-Hydroxyhyoscyamine undergoes several types of chemical reactions, including:
Hydroxylation: The primary reaction where hyoscyamine is hydroxylated to form this compound.
Epoxidation: Further oxidation can lead to the formation of scopolamine.
Common Reagents and Conditions:
Hydroxylation: Requires 2-oxoglutarate, Fe²⁺ ions, molecular oxygen, and ascorbate.
Epoxidation: Involves oxidative ring-closure reactions.
Major Products:
Scopolamine: Formed through the epoxidation of this compound.
Aplicaciones Científicas De Investigación
7-Hydroxyhyoscyamine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other tropane alkaloids.
Biology: Studied for its role in plant metabolism and alkaloid biosynthesis.
Medicine: Utilized for its anticholinergic properties to treat conditions like acute circulatory shock.
Industry: Employed in the production of pharmaceuticals, particularly antispasmodic drugs.
Mecanismo De Acción
7-Hydroxyhyoscyamine exerts its effects by acting as an anticholinergic agent, blocking the action of acetylcholine on muscarinic receptors in the parasympathetic nervous system. This leads to a reduction in smooth muscle spasms and secretions. The molecular targets include muscarinic receptors, and the pathways involved are primarily related to the inhibition of acetylcholine.
Comparación Con Compuestos Similares
Hyoscyamine: The precursor to 7-Hydroxyhyoscyamine, with similar anticholinergic properties.
Scopolamine: A derivative of this compound, known for its higher pharmaceutical activity and fewer side effects.
Atropine: Another tropane alkaloid with similar anticholinergic effects.
Uniqueness: this compound is unique due to its specific hydroxylation at the 6β position, which differentiates it from other tropane alkaloids and contributes to its distinct pharmacological profile.
Propiedades
IUPAC Name |
[(1S,3R,5S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-18-12-7-13(9-15(18)16(20)8-12)22-17(21)14(10-19)11-5-3-2-4-6-11/h2-6,12-16,19-20H,7-10H2,1H3/t12-,13-,14-,15+,16?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTQYWNWRJNXDEG-YFVFXCHESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CC(CC1C(C2)O)OC(=O)C(CO)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2C[C@H](C[C@H]1C(C2)O)OC(=O)[C@H](CO)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50241683 | |
| Record name | 7-Hydroxyhyoscyamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50241683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
949092-65-3 | |
| Record name | 7-Hydroxyhyoscyamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0949092653 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Hydroxyhyoscyamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50241683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-HYDROXYHYOSCYAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IK9LA7J3XW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,1'-[1,4-Phenylenebis-(methylene)]-bis-(1,4,7,10-tetraazacyclododecane) octahydrochloride](/img/structure/B1443748.png)






![2-[1-(2,2,2-Trifluoro-ethyl)-piperidin-4-yl]-ethanol](/img/structure/B1443759.png)



